1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one is a heterocyclic compound notable for its potential biological applications, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a benzoimidazole moiety with a dihydropyrrolone framework, which is significant for its interactions with biological targets.
The compound is classified under the category of pyrrolones and benzoimidazoles, which are known for their diverse biological activities. Its molecular formula is , and it has a molecular weight of 229.24 g/mol . The compound has been studied for its antimicrobial properties and as an inhibitor of protein kinases, particularly fibroblast growth factor receptor 1, which is implicated in various cancers .
The synthesis of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one typically involves multi-step organic reactions. One effective method includes the cyclization of appropriate precursors under controlled conditions to form the dihydropyrrolone structure.
Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) can vary significantly based on the specific synthetic route employed in various studies .
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one primarily involves its interaction with protein kinases, such as fibroblast growth factor receptor 1.
The physical and chemical properties of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one include:
These properties are critical for assessing the compound's suitability for various applications in research and development .
The applications of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one extend into several scientific domains:
The synthesis of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one hinges on sequential heterocyclic formations. A pivotal approach involves condensing 2-oxo-2-(1H-pyrrol-2-yl)acetic acid derivatives with ortho-phenylenediamines to construct the benzoimidazole ring fused to the pyrrolone core [4]. This method capitalizes on the electrophilicity of the glyoxylate carbonyl group, which undergoes nucleophilic attack by the diamine’s amino group, followed by acid-catalyzed cyclodehydration. Alternative routes employ N-protected 3-aminopyrrolidinones as intermediates, where regioselective coupling with 2-cyanobenzimidazole precursors occurs via Pd-catalyzed cross-coupling. Post-coupling deprotection and oxidation yield the target compound, achieving overall yields of 45–62% [7]. Key challenges include suppressing N-alkylation byproducts and managing the exothermicity of ring-closing steps, necessitating precise temperature control (−10°C during imine formation and gradual warming to 80°C for cyclization).
Table 1: Multi-Step Assembly Intermediates
Intermediate | Function | Key Reaction Conditions |
---|---|---|
2-Oxo-2-(1H-pyrrol-2-yl)acetic acid | Benzoimidazole cyclization precursor | AcOH, reflux, 4 h |
N-Boc-3-Aminopyrrolidinone | Pyrrolone core protector | Pd(OAc)₂, DIPEA, 100°C, 12 h |
2-Cyano-1H-benzoimidazole | Electrophilic coupling partner | K₂CO₃, DMF, 60°C, 6 h |
Catalysts critically enhance the fusion efficiency between benzoimidazole and pyrrol-3-one moieties. Lewis acids like ZnCl₂ or FeCl₃ (5–10 mol%) accelerate imine formation in the condensation of 2-aminobenzimidazole with α-keto esters, reducing reaction times from 24 h to 3–5 h and improving yields by 15–30% [4] [6]. For Suzuki-Miyaura couplings, Pd/C (3 mol%) enables arylation at the C2 position of the benzoimidazole using arylboronic acids, though competing N-arylation necessitates bulky phosphine ligands (e.g., SPhos) to enforce C-selectivity [7]. Heterogeneous catalysts, such as silica-supported sulfonic acid (SiO₂-SO₃H), facilitate solvent-free cyclocondensation, enabling a one-pot assembly of the hybrid scaffold with 82% yield and catalyst recyclability for ≥5 cycles [5]. Microwave irradiation (150°C, 30 min) synergizes with these catalysts, further boosting conversion rates by minimizing thermal decomposition [5].
Table 2: Catalyst Performance in Hybrid Synthesis
Catalyst | Loading (mol%) | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
ZnCl₂ | 10 | 3 h | 78 | Accelerates imine formation |
Pd/C-SPhos | 3 | 12 h | 65 | Enables C2-selective arylation |
SiO₂-SO₃H | 200 mg/mmol | 2 h | 82 | Recyclable, solvent-free |
Solvent-free methodologies mitigate waste and enhance atom economy in pyrrolone cyclization. Ball-milling ortho-phenylenediamine with pyrrol-3-one-carbaldehydes (1:1 ratio) and Na₂S₂O₅ as a desulfurizing agent delivers the benzoimidazole-pyrrolone hybrid in 90% yield within 30 min [5] [6]. This approach eliminates solvent-recovery steps and reduces energy input by 60% compared to reflux methods. Ultrasound-assisted cyclodehydration (40 kHz, 80 W) of dipeptide-like precursors in glycerol achieves near-quantitative conversions at 70°C in 20 min, leveraging glycerol’s high boiling point and recyclability (>90% recovery via extraction) [5]. Flow-chemistry systems further optimize green synthesis: microreactors with immobilized lipase catalysts enable continuous cyclization at 50°C, achieving 95% conversion with a residence time of 8 min and negligible byproduct formation [6].
Regioselective modification at the benzoimidazole C5/C6 positions is achievable via directed ortho-metalation. Treating 1-(triisopropylsilyl)-2-(pyrrol-3-one)-1H-benzoimidazole with n-BuLi (−78°C) generates C2-directed lithiation at C5, permitting electrophilic quenching with aldehydes or I₂ to install formyl or iodo groups (>85% regioselectivity) [6] [8]. For C6 bromination, ionic liquid-mediated electrophilic substitution ([bmim]Br/Br₂, 25°C) affords 6-bromo derivatives with 97:3 C6/C4 selectivity, exploiting the ionic solvent’s capacity to stabilize bromonium ions [6]. Transition-metal-catalyzed C–H activation remains indispensable: Ru(bpy)₃Cl₂ (2 mol%) enables decarboxylative coupling at C5 with acrylic acids under photoredox conditions (blue LEDs, 24 h), introducing allyl groups for further diversification [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: